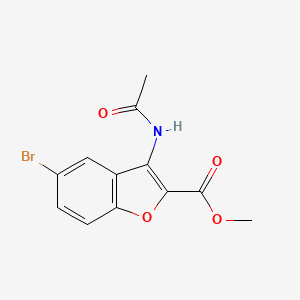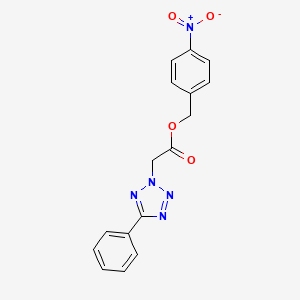![molecular formula C9H10N2OS3 B11513398 Thiazolidin-4-one, 5-[2-(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxo-](/img/structure/B11513398.png)
Thiazolidin-4-one, 5-[2-(3-methylthiazolidin-2-ylidene)ethylidene]-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazolidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives with varying substituents. Examples include:
- (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-OXO-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{2-[(2E)-3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features and the resulting chemical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C9H10N2OS3 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(5Z)-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H10N2OS3/c1-11-4-5-14-7(11)3-2-6-8(12)10-9(13)15-6/h2-3H,4-5H2,1H3,(H,10,12,13)/b6-2-,7-3+ |
InChI Key |
HEYUZYOVYOUJEA-MFDSWNTHSA-N |
Isomeric SMILES |
CN\1CCS/C1=C/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
CN1CCSC1=CC=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(decyloxy)-N-{4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B11513321.png)
![1-{4-[3-chloro-4-(piperidin-1-yl)phenyl]-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11513329.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-8-[4-(trifluoromethoxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11513335.png)


![2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11513356.png)
![N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11513363.png)
![6-Amino-4-(3-hydroxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11513371.png)
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea](/img/structure/B11513379.png)
![methyl 5-hydroxy-2-methyl-1-[2-(2,4,6-trimethylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B11513381.png)
![N'-[4-(hexopyranosyloxy)benzylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11513385.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B11513404.png)
![2,6-dichloro-N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-methylpyridine-3-sulfonamide](/img/structure/B11513412.png)
